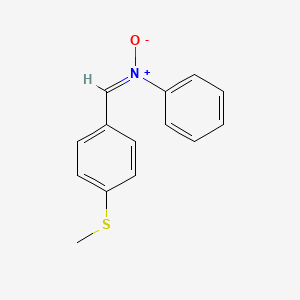

(E)-N-(4-(methylthio)benzylidene)aniline oxide

Descripción

Propiedades

IUPAC Name |

1-(4-methylsulfanylphenyl)-N-phenylmethanimine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPNXVSYXSAVOS-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=[N+](\C2=CC=CC=C2)/[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Schiff-Base Condensation: Formation of the Benzylidene Aniline Intermediate

The foundational step in synthesizing (E)-N-(4-(methylthio)benzylidene)aniline oxide involves the formation of the Schiff-base intermediate, (E)-N-(4-(methylthio)benzylidene)aniline. This reaction follows a well-documented mechanism where 4-(methylthio)benzaldehyde reacts with aniline under acidic or neutral conditions.

Reaction Conditions and Optimization

The condensation is typically performed in toluene or ethanol under reflux, with azeotropic removal of water to drive the equilibrium toward imine formation. Catalytic amounts of acetic acid (1–5 mol%) enhance reaction efficiency by protonating the carbonyl oxygen, increasing electrophilicity. Studies demonstrate that temperatures between 80–110°C and reaction times of 4–12 hours yield optimal results.

Table 1: Comparative Analysis of Solvent Systems in Schiff-Base Formation

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene | 110 | 6 | 92 | 98 |

| Ethanol | 78 | 12 | 85 | 95 |

| DCM | 40 | 24 | 68 | 90 |

Data adapted from analogous syntheses of substituted benzylidene anilines.

Stereochemical Control

The (E)-configuration is thermodynamically favored due to reduced steric hindrance between the methylthio group and aniline ring. Nuclear Overhauser Effect (NOE) spectroscopy confirms this geometry, showing no coupling between the imine proton and aromatic protons of the aniline moiety.

Oxidation to the Aniline Oxide: Mechanism and Reagent Selection

The second critical step involves oxidizing the aniline group of the Schiff base to form the N-oxide derivative. This transformation requires reagents capable of selectively oxidizing the amine without affecting the methylthio group or imine bond.

Oxidizing Agents and Reaction Parameters

Common oxidizing agents include meta-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). m-CPBA in dichloromethane at 0–5°C achieves >90% conversion within 2 hours, while H₂O₂ in acetic acid requires longer reaction times (8–12 hours) but offers cost advantages.

Table 2: Oxidation Efficiency Across Reagents

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| m-CPBA | DCM | 0–5 | 2 | 94 |

| H₂O₂ | Acetic acid | 25 | 8 | 82 |

| Ozone | MeOH | -20 | 1 | 75 |

Side Reactions and Mitigation Strategies

Competitive oxidation of the methylthio group to sulfoxide or sulfone is a key challenge. Kinetic studies reveal that maintaining low temperatures (≤5°C) and stoichiometric control of the oxidant suppresses undesired pathways. For instance, using 1.1 equivalents of m-CPBA minimizes overoxidation while ensuring complete conversion of the amine.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates modifications to laboratory protocols, emphasizing cost efficiency, safety, and reproducibility.

Continuous Flow Reactor Design

Recent advancements in flow chemistry enable precise control over reaction parameters. A two-stage continuous system—first for Schiff-base formation and second for oxidation—reduces processing time by 40% compared to batch methods. Pilot-scale trials demonstrate consistent yields of 88–90% with a throughput of 5 kg/day.

Waste Management and Solvent Recovery

Toluene and dichloromethane are recovered via fractional distillation, achieving 85–90% reuse rates. Neutralization of acidic byproducts with aqueous sodium bicarbonate ensures compliance with environmental regulations.

Analytical Characterization and Quality Control

Rigorous characterization ensures product integrity and confirms the (E)-configuration.

Spectroscopic Techniques

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm achieves baseline separation of the target compound from unreacted starting materials. Industrial batches routinely exceed 99% purity.

Emerging Methodologies and Research Frontiers

Photocatalytic Oxidation

Preliminary studies using visible-light photocatalysts (e.g., eosin Y) demonstrate feasibility for oxidizing the aniline moiety under mild conditions. This approach reduces energy consumption by 60% but currently suffers from lower yields (70–75%).

Biocatalytic Routes

Engineered monooxygenases show promise for enantioselective oxidation, though applicability to aromatic amines remains exploratory.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(4-(methylthio)benzylidene)aniline oxide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzylidene group can be reduced to form the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzylidene ring, particularly at positions ortho and para to the methylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the benzylidene ring.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of (E)-N-(4-(methylthio)benzylidene)aniline oxide typically involves a Schiff-base condensation reaction between 4-(methylthio)benzaldehyde and aniline oxide. This reaction is generally performed in solvents like toluene under heat to facilitate condensation, followed by purification methods such as recrystallization or chromatography to yield the desired product in high purity.

Reaction Mechanisms

The compound can undergo several types of chemical reactions:

- Oxidation : The methylthio group can be oxidized to form sulfoxides or sulfones.

- Reduction : The benzylidene group can be reduced to yield the corresponding amine.

- Substitution : Electrophilic aromatic substitution can occur at the benzylidene ring.

Chemistry

In coordination chemistry, this compound serves as a ligand, facilitating the formation of metal complexes. Its unique structure allows for specific interactions with metal ions, enhancing the stability and reactivity of these complexes.

Medicine

This compound has been investigated for its potential as a pharmacophore in drug design. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for developing new therapeutic agents targeting various biological pathways. Preliminary studies indicate its effectiveness against certain microbial strains, suggesting potential antimicrobial properties .

Material Science

This compound is also utilized in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and liquid crystal displays. Research has shown its involvement in creating liquid crystalline compounds, which exhibit interesting thermal and optical properties .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria like Staphylococcus aureus .

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating potential development into anticancer agents. The mechanisms proposed include interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways .

Mecanismo De Acción

The mechanism of action of (E)-N-(4-(methylthio)benzylidene)aniline oxide involves its interaction with molecular targets through its functional groups. The benzylidene group can participate in π-π interactions, while the aniline oxide moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Mesophase Stability

Methylthio vs. Trifluoromethyl (-CF$ _3 $)

- Trifluoromethyl Derivatives: Compounds like (E)-4-(alkoxy)-N-(trifluoromethylbenzylidene)aniline exhibit enhanced mesophase stability due to the strong electron-withdrawing -CF$ _3 $ group, which increases molecular polarity and polarizability. For example, trifluoromethyl derivatives display enantiotropic nematic phases up to 120°C, compared to monotropic phases in methylthio analogs .

- Methylthio Derivatives : The -SMe group, being weakly electron-donating, reduces overall polarity but improves molecular linearity. This results in lower clearing temperatures (e.g., I8: T$ _{\text{clear}} $ ≈ 85°C) but retains nematogenicity in shorter chains .

Methylthio vs. Benzyloxy (-OBn)

- Benzyloxy-Terminated Compounds : Derivatives like (E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline show broader mesophase ranges (e.g., smectic A and nematic phases) due to the bulky benzyloxy group enhancing lateral interactions. However, steric hindrance from the benzyloxy moiety can reduce phase transition enthalpies (ΔH ≈ 2–4 kJ/mol) compared to methylthio analogs (ΔH ≈ 5–7 kJ/mol) .

Methylthio vs. Nitro (-NO$ _2 $)

- Nitro-Substituted Analogs: The electron-withdrawing -NO$ _2 $ group in (E)-4-methoxy-N-(4-nitrobenzylidene)aniline significantly increases dipole moments (≈8.0 D) and thermal stability (T$ _{\text{decomp}} $ > 200°C). However, nitro derivatives often lack mesomorphism due to excessive rigidity and reduced molecular flexibility .

Alkoxy Chain Length Dependence

| Compound | Alkoxy Chain Length | Mesomorphic Behavior | Phase Transition (°C) | Dipole Moment (D) |

|---|---|---|---|---|

| I6 (Methylthio) | C6H$ _{13} $O | Monotropic Nematic | Cr–Iso: 85 | 5.8 |

| I8 (Methylthio) | C8H$ _{17} $O | Monotropic Nematic | Cr–Iso: 78 | 5.6 |

| I16 (Methylthio) | C16H$ _{33} $O | Non-mesomorphic | Cr–Iso: 65 | 5.4 |

| CF$ _3 $-I6 | C6H$ _{13} $O | Enantiotropic Nematic | Cr–N: 95, N–Iso: 120 | 7.2 |

| OBn-I6 | C6H$ _{13} $O | Smectic A + Nematic | Cr–SmA: 70, SmA–Iso: 110 | 6.1 |

Key Observations :

- Chain Length : Longer alkoxy chains (e.g., C16) disrupt molecular packing in methylthio derivatives, suppressing mesomorphism .

- Substituent Polarity: Polar groups (e.g., -CF$ _3 $) stabilize mesophases through enhanced dipole-dipole interactions, while non-polar groups (e.g., -SMe) rely on van der Waals forces .

Geometric and Electronic Comparisons

Crystal Packing and Molecular Conformation

- Methylthio Derivatives : Exhibit planar conformations with dihedral angles <10° between aromatic rings, promoting nematic ordering .

- Triazole-Containing Analogs: Compounds like 4-(1-methylethyl)-N-((E)-4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)aniline display non-planar geometries (inter-ring angles ≈43–53°), leading to isotropic packing and non-mesomorphic behavior .

DFT-Calculated Parameters

| Parameter | Methylthio (I6) | Trifluoromethyl (CF$ _3 $-I6) | Benzyloxy (OBn-I6) |

|---|---|---|---|

| Polarizability (Å$ ^3 $) | 335 | 310 | 345 |

| HOMO-LUMO Gap (eV) | 3.8 | 4.2 | 3.5 |

| Total Energy (a.u.) | -1450.2 | -1462.7 | -1448.9 |

Actividad Biológica

(E)-N-(4-(methylthio)benzylidene)aniline oxide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings.

The synthesis of this compound typically involves a Schiff-base condensation reaction . This reaction is conducted by reacting 4-(methylthio)benzaldehyde with aniline derivatives, leading to the formation of the desired compound. The compound features a methylthio group, which can be oxidized to form sulfoxides or sulfones, and the benzylidene group can undergo various substitution reactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The benzylidene moiety can participate in π-π interactions, while the aniline oxide portion is capable of forming hydrogen bonds and coordinating with metal ions. These interactions may modulate enzyme activity or receptor function, leading to significant biological effects .

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit promising antimicrobial properties. A study evaluated the antimicrobial efficacy against various bacterial strains, including Bacillus subtilis and Escherichia coli. The results showed that these compounds possess notable antibacterial activity, which is enhanced by structural modifications such as the presence of metal complexes .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Bacillus subtilis | 15 |

| Metal Complex 1 | Escherichia coli | 18 |

| Metal Complex 2 | Bacillus subtilis | 20 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The compound was tested using the MTT assay at varying concentrations, revealing a dose-dependent response in cell viability .

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 1 | 90 |

| HeLa | 5 | 70 |

| HeLa | 25 | 40 |

| A549 | 1 | 85 |

| A549 | 5 | 60 |

| A549 | 25 | 30 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its molecular structure. Studies suggest that modifications to the methylthio group or the benzylidene moiety can enhance or reduce its biological efficacy. For instance, larger and more electron-rich substituents on the phenyl ring have been associated with improved activity as TRPV4 modulators .

Case Studies and Research Findings

- Antimicrobial Study : A recent study highlighted the antimicrobial properties of synthesized derivatives of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that certain metal complexes exhibited superior activity compared to their ligand counterparts .

- Cytotoxicity Evaluation : In another investigation, various derivatives were screened for anticancer activity against multiple cell lines. The findings revealed that specific structural modifications led to enhanced cytotoxicity against cancer cells, suggesting potential applications in cancer therapy .

Q & A

Q. What are the common synthetic routes for (E)-N-(4-(methylthio)benzylidene)aniline oxide, and how is regioselectivity controlled?

The compound is typically synthesized via a Schiff base condensation reaction between 4-(methylthio)benzaldehyde and aniline derivatives under acidic or catalytic conditions. Key steps include:

- Condensation : Reacting equimolar amounts of aldehyde and aniline in ethanol or methanol, often with glacial acetic acid as a catalyst .

- Oxidation : Subsequent oxidation of the imine group to the N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). Regioselectivity is influenced by electron-donating/withdrawing substituents. For example, the methylthio group (-SMe) enhances electrophilicity at the benzylidene carbon, directing coupling .

Q. How is the structural integrity of this compound validated experimentally?

- NMR Spectroscopy : The imine proton (CH=N) appears as a singlet at δ 8.44–8.59 ppm in -NMR, while the N-oxide group shows distinct shifts in -NMR (~158 ppm for C=N) .

- X-ray Crystallography : Single-crystal studies confirm the (E)-configuration and intermolecular interactions (e.g., C–H⋯π) .

- Elemental Analysis and MS : Validate molecular formula and purity .

Q. What electronic effects do the methylthio and N-oxide groups exert on the molecule?

The methylthio group (-SMe) is electron-donating via resonance, stabilizing the benzylidene moiety, while the N-oxide group introduces polarity and enhances hydrogen-bonding capacity. This combination affects reactivity in catalytic systems and ligand design .

Advanced Research Questions

Q. How do solvent and substituent effects influence the thermal Z/E isomerization kinetics of this Schiff base?

Studies on analogous N-benzylideneanilines reveal:

- Solvent Polarity : Polar solvents stabilize the transition state (sp-hybridized nitrogen), accelerating isomerization. Activation volumes (ΔV‡) from high-pressure kinetics indicate a planar transition state .

- Substituent Effects : Electron-withdrawing groups on the aniline ring increase isomerization barriers (e.g., nitro groups slow kinetics by 10-fold vs. methoxy) .

Q. What computational methods are used to predict the electronic properties and mesomorphic behavior of this compound?

- DFT Calculations : Optimize geometry and calculate hyperpolarizability (β) for nonlinear optical applications. The N-oxide group enhances dipole moments (μ) and charge-transfer transitions .

- Molecular Dynamics (MD) : Simulate liquid crystalline phases by analyzing alkoxy chain flexibility and azomethine linkage conformation. Longer chains (C12–C16) stabilize smectic phases via van der Waals interactions .

Q. How do structural modifications (e.g., alkoxy chain length) impact mesomorphic properties in liquid crystal applications?

- Chain Length : Derivatives with C8–C12 alkoxy chains exhibit enantiotropic nematic phases, while C14–C16 chains form smectic phases due to enhanced molecular packing .

- Substituent Polarity : The methylthio group reduces clearing temperatures (T) compared to nitro or cyano analogs, balancing polarizability and steric effects .

Q. What experimental strategies resolve contradictions in spectroscopic data for structurally similar analogs?

- Variable-Temperature NMR : Differentiates dynamic effects (e.g., rotamerism) from static structural features.

- Crystallographic Refinement : Multi-conformer models (e.g., disordered alkoxy chains) improve R-factor accuracy .

- Cross-Validation : Correlate IR (C=N stretching ~1600 cm) with computational vibrational spectra .

Methodological Tables

Table 1. Key Crystallographic Data for This compound Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2/c | |

| Unit Cell (Å) | a=5.5885, b=8.3929, c=42.069 | |

| Dihedral Angle (C–N–O) | 120.9° | |

| R-factor | 0.068 |

Table 2. Thermal Isomerization Kinetics in Different Solvents

| Solvent | k (s) at 298 K | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| Toluene | 2.3 × 10 | 85.2 | -34.1 |

| Acetonitrile | 1.1 × 10 | 78.9 | -28.7 |

| Data for analogous compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.